3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
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Overview
Description
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound featuring a triazoloquinazoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step organic reactionsCommon reagents include hydrazines, formamides, and various catalysts such as iodine or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iodine, copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: Another triazoloquinazoline derivative with similar structural features.
Tris[1,2,4]triazolo[1,3,5]triazine: A compound with a fused triazole and triazine moiety, used in different research applications.
Uniqueness
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2/c1-18-7-9-19(10-8-18)24-25-28-26(34)22-12-11-20(17-23(22)33(25)30-29-24)27(35)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12,17,30H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCIZALTCBPLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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